molecular formula C22H23N3O4S B12212941 N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12212941
M. Wt: 425.5 g/mol
InChI Key: NKZAQDJGJFYSDL-UHFFFAOYSA-N
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Description

“N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Methoxylation and Methylation:

    Sulfonylation: The attachment of the pyrrolidin-1-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the benzamide group through a reaction with benzoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide and quinoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of “N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The compound’s sulfonyl and benzamide groups might enhance its binding affinity to these targets, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with similar structures but different oxidation states.

    Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.

Uniqueness

What sets “N-(8-methoxy-2-methylquinolin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” apart is its unique combination of functional groups. The presence of the methoxy, methyl, sulfonyl, and benzamide groups on the quinoline core provides a distinct chemical profile, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H23N3O4S/c1-15-14-19(18-6-5-7-20(29-2)21(18)23-15)24-22(26)16-8-10-17(11-9-16)30(27,28)25-12-3-4-13-25/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,24,26)

InChI Key

NKZAQDJGJFYSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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